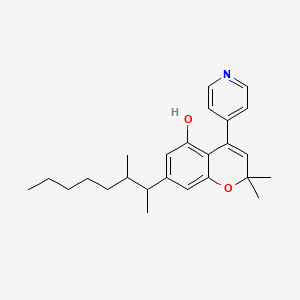
L-Noradrenaline bitartrate
Overview
Description
L-Noradrenaline bitartrate, also known as L-Norepinephrine bitartrate, is a catecholamine and a neurotransmitter that plays a crucial role in the body’s response to stress and emergencies. It is a naturally occurring chemical in the body that functions both as a hormone and a neurotransmitter. It is primarily involved in the fight-or-flight response, increasing heart rate, blood pressure, and blood glucose levels. It is also used pharmacologically as a sympathomimetic agent to treat conditions such as acute hypotension and cardiac arrest .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Noradrenaline bitartrate typically involves the following steps:
Starting Material: The process begins with 3,4-dihydroxy-2’-chloroacetophenone or 3,4-dihydroxy-2’-bromoacetophenone as the raw material.
Reaction with Chiral Compound: The raw material reacts with a chiral compound in a polar aprotic solvent.
Reduction: The intermediate product is then reduced using a reducing agent.
Catalytic Hydrogenation: The reduced product undergoes catalytic hydrogenation.
Salification and Splitting: Finally, the noradrenaline is salified and split with L-tartaric acid to form this compound
Industrial Production Methods: The industrial production of this compound involves similar steps but on a larger scale. The process ensures high optical purity and yield, making it suitable for pharmaceutical applications. The use of chiral reagents and specific reaction conditions helps in achieving the desired enantiomeric purity .
Chemical Reactions Analysis
Types of Reactions: L-Noradrenaline bitartrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form dihydroxy derivatives.
Substitution: It can undergo substitution reactions at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens and nitrating agents.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
L-Noradrenaline bitartrate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role as a neurotransmitter and its effects on various biological processes.
Medicine: Used in the treatment of acute hypotension, cardiac arrest, and as an adjunct in anesthesia.
Industry: Employed in the production of pharmaceuticals and as a research chemical in various industrial applications .
Mechanism of Action
L-Noradrenaline bitartrate exerts its effects by stimulating alpha-1 and alpha-2 adrenergic receptors, leading to vasoconstriction and increased blood pressure. It also stimulates beta-1 adrenergic receptors, increasing heart rate and contractility. The primary molecular targets are the adrenergic receptors, and the pathways involved include the activation of the sympathetic nervous system .
Comparison with Similar Compounds
Epinephrine (Adrenaline): Similar in structure and function but has a more pronounced effect on beta-adrenergic receptors.
Dopamine: Precursor to noradrenaline and epinephrine, with distinct effects on dopaminergic receptors.
Isoprenaline: Synthetic catecholamine with a stronger effect on beta-adrenergic receptors.
Uniqueness: L-Noradrenaline bitartrate is unique in its balanced action on both alpha and beta adrenergic receptors, making it particularly effective in treating conditions like acute hypotension and cardiac arrest. Its specific interaction with adrenergic receptors distinguishes it from other catecholamines .
Properties
CAS No. |
51-40-1 |
|---|---|
Molecular Formula |
C12H17NO9 |
Molecular Weight |
319.26 g/mol |
IUPAC Name |
4-[(1R)-2-amino-1-hydroxyethyl]benzene-1,2-diol;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C8H11NO3.C4H6O6/c9-4-8(12)5-1-2-6(10)7(11)3-5;5-1(3(7)8)2(6)4(9)10/h1-3,8,10-12H,4,9H2;1-2,5-6H,(H,7,8)(H,9,10)/t8-;1-,2-/m01/s1 |
InChI Key |
WNPNNLQNNJQYFA-YIDNRZKSSA-N |
SMILES |
C1=CC(=C(C=C1C(CN)O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Isomeric SMILES |
C1=CC(=C(C=C1[C@H](CN)O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C(CN)O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Appearance |
Solid powder |
| 71827-07-1 51-40-1 |
|
Pictograms |
Acute Toxic; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
51-41-2 (Parent) 87-69-4 (Parent) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Arterenol Levarterenol Levonor Levonorepinephrine Levophed Levophed Bitartrate Noradrénaline tartrate renaudin Noradrenaline Noradrenaline Bitartrate Norepinephrin d-Tartrate (1:1) Norepinephrine Norepinephrine Bitartrate Norepinephrine d-Tartrate (1:1) Norepinephrine Hydrochloride Norepinephrine Hydrochloride, (+)-Isomer Norepinephrine Hydrochloride, (+,-)-Isomer Norepinephrine l-Tartrate (1:1) Norepinephrine l-Tartrate (1:1), (+,-)-Isomer Norepinephrine l-Tartrate (1:1), Monohydrate Norepinephrine l-Tartrate (1:1), Monohydrate, (+)-Isomer Norepinephrine l-Tartrate (1:2) Norepinephrine l-Tartrate, (+)-Isomer Norepinephrine, (+)-Isomer Norepinephrine, (+,-)-Isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(2'S,3S,4aR,7R,8R,8aR)-8-[(1R)-1-acetyloxy-2-carboxyethyl]-3-[(S)-furan-3-yl-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-7-(2-hydroxypropan-2-yl)-3,4a,8-trimethyl-5-oxospiro[2,6,7,8a-tetrahydro-1H-naphthalene-4,3'-oxirane]-2'-carboxylic acid](/img/structure/B1679834.png)








